molecular formula C11H13IN2O B8330397 5-Iodo-2-(piperidin-1-ylcarbonyl)pyridine

5-Iodo-2-(piperidin-1-ylcarbonyl)pyridine

Cat. No.: B8330397
M. Wt: 316.14 g/mol
InChI Key: SNRSYHYLUHBGNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Iodo-2-(piperidin-1-ylcarbonyl)pyridine is a useful research compound. Its molecular formula is C11H13IN2O and its molecular weight is 316.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H13IN2O

Molecular Weight

316.14 g/mol

IUPAC Name

(5-iodopyridin-2-yl)-piperidin-1-ylmethanone

InChI

InChI=1S/C11H13IN2O/c12-9-4-5-10(13-8-9)11(15)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2

InChI Key

SNRSYHYLUHBGNR-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C2=NC=C(C=C2)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of sodium nitrite (69 g) in concentrated hydrochloric acid (1.5 L) was added to crude 6-(piperidin-1-ylcarbonyl)pyridin-3-amine at 0° C. and the mixture was stirred for 10 minutes. Urea (20 g) was added, and the mixture was stirred for 15 minutes. Sodium iodide (150 g) was added, and the product was separated by filtration and recrystallized from ethanol to give 5-iodo-2-(piperidin-1-ylcarbonyl)pyridine (yield 23% calculated for methyl 5-nitropyridine-2-carboxylate, 71 g).
Quantity
69 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One
Name
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
150 g
Type
reactant
Reaction Step Three

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